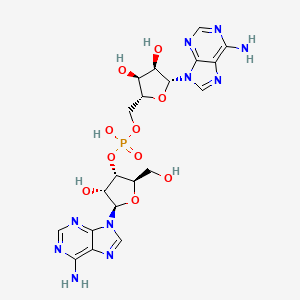
N-NONYLBENZENE-D24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nonylbenzene-D24 is a deuterated form of nonylbenzene, where the hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled standard in various scientific research applications. It has a molecular formula of C15H24 and a molecular weight of approximately 204.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nonylbenzene-D24 typically involves the alkylation of benzene with nonene in the presence of a strong acid catalyst such as hydrofluoric acid or sulfuric acid . The reaction conditions need to be carefully controlled to ensure the selective formation of the desired isomer.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Nonylbenzene-D24 undergoes various types of chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Can be reduced to form alkanes or other reduced derivatives.
Substitution: Undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nonylbenzene alcohols or acids, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N-Nonylbenzene-D24 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nonylbenzene derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of detergents, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Nonylbenzene-D24 involves its interaction with various molecular targets and pathways. In metabolic studies, it is used to trace the biochemical pathways and transformations of nonylbenzene derivatives. The deuterium labeling allows for precise tracking and quantification of the compound in complex biological systems .
Comparison with Similar Compounds
Similar Compounds
Nonylbenzene: The non-deuterated form of N-Nonylbenzene-D24, used in similar applications but without the isotope labeling.
1-Phenylnonane: Another isomer of nonylbenzene with similar chemical properties and applications
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing are essential .
Properties
CAS No. |
1219799-13-9 |
|---|---|
Molecular Formula |
C15D24 |
Molecular Weight |
228.4989427 |
Synonyms |
N-NONYLBENZENE-D24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)
![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)
![4-[2-(Triethoxysilyl)vinyl]benzocyclobutene](/img/structure/B1141583.png)


